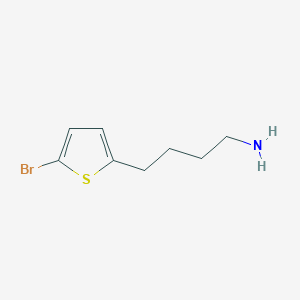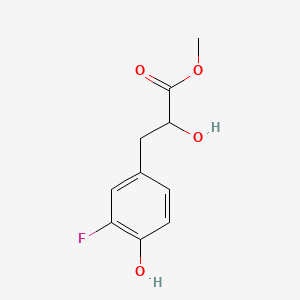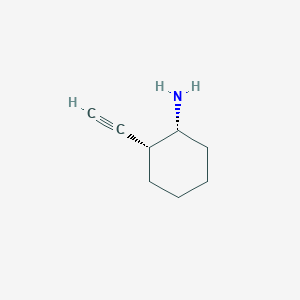
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . It is a branched aliphatic amine and alcohol, characterized by its unique structure which includes an amino group and a hydroxyl group on a highly substituted carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by amination and hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and influence physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentan-3-ol: Similar in structure but lacks the amino group.
3-Ethyl-2,2,4-trimethylpentane: Similar carbon skeleton but lacks both amino and hydroxyl groups.
Uniqueness
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol is unique due to the presence of both amino and hydroxyl groups on a highly substituted carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C10H23NO |
|---|---|
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
1-amino-3-ethyl-2,2,4-trimethylpentan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-6-10(12,8(2)3)9(4,5)7-11/h8,12H,6-7,11H2,1-5H3 |
InChI-Schlüssel |
KZAYRUBAMQSLRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)(C(C)(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)

![Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate](/img/structure/B15314130.png)


![7-Azaspiro[3.5]nonan-1-ol](/img/structure/B15314157.png)

![[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)



